4-(Bromomethyl)pyrene
Description
Contextual Significance of Pyrene-Based Compounds in Modern Chemistry
Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH), is a foundational component in various branches of modern chemistry, primarily due to its distinct electronic and photophysical properties. rsc.org The pyrene nucleus is characterized by a compact, rigid, and planar structure with an extensive π-conjugated system. rsc.orgchinesechemsoc.org These features contribute to its high fluorescence quantum yield, long-lived excited states, and the notable phenomenon of excimer formation, where an excited-state molecule forms a dimer with a ground-state molecule. chinesechemsoc.orguky.edu This unique fluorescence behavior has made pyrene a benchmark molecular probe for investigating microenvironments, such as the polarity of solvents and the structure of polymers. uky.eduscirp.org
In recent decades, the application of pyrene derivatives has expanded significantly into materials science and organic electronics. uky.edu Pyrene-based π-conjugated materials are considered ideal candidates for use in semiconductor devices. worktribe.comresearchgate.net They have been successfully incorporated as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chinesechemsoc.orguky.eduresearchgate.net The appeal of pyrene in these technologies stems from its potential for bright and efficient blue light emission, high charge carrier mobility, and excellent thermal stability. chinesechemsoc.orguky.edu Furthermore, pyrene-based compounds are utilized as chemosensors for detecting a range of analytes, including metal ions and neutral organic molecules, by leveraging changes in their colorimetric and fluorescent properties. gnest.org
Role of Functionalization in Tailoring Pyrene Derivatives for Specific Research Endeavors
The intrinsic properties of the pyrene core can be precisely tuned through chemical functionalization, which is the process of introducing specific chemical groups onto the pyrene skeleton. researchgate.netmdpi.com This strategic modification is crucial for overcoming inherent limitations, such as aggregation-caused quenching (ACQ) in the solid state, and for tailoring the molecule's electronic, optical, and self-assembly characteristics for specific applications. researchgate.netacs.org The reactivity of the pyrene molecule varies across its different carbon positions, which are categorized into three main types. mdpi.comrsc.org
Active Positions (1, 3, 6, 8): These sites possess the highest electron density and are most susceptible to electrophilic aromatic substitution. mdpi.com
K-Region (4, 5, 9, 10): Functionalization at these positions can lead to derivatives with appealing and distinct optical, crystal packing, and electrochemical properties. rsc.org However, selective functionalization of the K-region is often a significant synthetic challenge. rsc.org
Nodal Positions (2, 7): These sites are the least reactive and are considered difficult to functionalize directly. mdpi.comrsc.org
By carefully selecting the type and position of functional groups, researchers can develop novel pyrene derivatives with enhanced solubility, stability, and specific photophysical properties, making them suitable for advanced materials and specialized chemical probes. worktribe.comncat.edu Methodologies such as formylation, bromination, and oxidation are commonly employed to create these tailored molecules. worktribe.comresearchgate.net
Specific Research Focus on 4-(Bromomethyl)pyrene as a Versatile Synthetic Intermediate
Within the diverse family of pyrene derivatives, this compound holds particular importance as a versatile synthetic intermediate. The "4-" position places the bromomethyl group in the K-region of the pyrene core, a location that is less accessible through direct substitution methods compared to the active positions. mdpi.comrsc.org The synthesis of such K-region functionalized pyrenes often requires indirect strategies, making precursors like this compound valuable building blocks. rsc.org
The key to its utility lies in the reactivity of the bromomethyl (-CH₂Br) group. cymitquimica.com This functional group serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of other functional moieties, including amines, azides, and carboxylates, to the pyrene K-region. cymitquimica.com The ability to introduce new functionalities at this specific location enables the synthesis of complex, desymmetrized pyrene architectures with unique steric and electronic properties that are not achievable through substitution at other positions. rsc.org Consequently, this compound is a pivotal starting material for developing novel fluorescent labels, specialized ligands for metal complexes, and unique molecular components for advanced organic materials where precise structural control is paramount.
Structure
2D Structure
3D Structure
Properties
CAS No. |
69795-71-7 |
|---|---|
Molecular Formula |
C17H11Br |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-(bromomethyl)pyrene |
InChI |
InChI=1S/C17H11Br/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-9H,10H2 |
InChI Key |
RROPXLVWUJKEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl Pyrene and Its Derivatives
Precursor Synthesis and Halogenation Reactions
The synthesis of bromomethylated pyrene (B120774) derivatives is fundamentally tied to two primary strategies: the halogenation of a pre-functionalized pyrene, such as a pyrene alcohol, or the direct regioselective bromination of the pyrene core itself. These precursors are crucial for the eventual construction of more complex pyrene-based systems.
Synthesis of 1-(Bromomethyl)pyrene (B43492) from Pyrene Alcohol Precursors
The most direct precursor to 1-(bromomethyl)pyrene is 1-(hydroxymethyl)pyrene, also known as 1-pyrenemethanol. The synthesis of this pyrene alcohol is typically achieved through the reduction of 1-pyrenecarboxaldehyde (B26117).
The subsequent conversion of 1-(hydroxymethyl)pyrene to 1-(bromomethyl)pyrene is a standard halogenation reaction. A common and efficient method involves the use of phosphorus tribromide (PBr₃) in a dry, non-polar solvent like chloroform. The reaction proceeds by nucleophilic substitution, where the hydroxyl group is converted into a good leaving group and displaced by a bromide ion.
In a typical procedure, phosphorus tribromide is added to an ice-cold solution of 1-(hydroxymethyl)pyrene in dry chloroform. rsc.org The mixture is stirred for several hours, after which the reaction is quenched and neutralized with a saturated sodium bicarbonate solution. rsc.org The final product, 1-(bromomethyl)pyrene, is then isolated from the organic layer and purified by recrystallization, yielding crystalline solids. rsc.org
Table 1: Synthesis of 1-(Bromomethyl)pyrene from 1-(Hydroxymethyl)pyrene
| Reactant | Reagent | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 1-(Hydroxymethyl)pyrene | Phosphorus Tribromide (PBr₃) | Dry Chloroform | 12 hours | 65% | rsc.org |
Regioselective Bromination Strategies for Pyrene Core Functionalization
Direct bromination of the pyrene core is a primary method for producing bromopyrene precursors. The electronic structure of pyrene dictates that electrophilic aromatic substitution occurs preferentially at the 1, 3, 6, and 8 positions, which are the most nucleophilic sites. nsf.govnih.gov Controlling the stoichiometry and reaction conditions allows for the selective synthesis of mono-, di-, tri-, or tetra-brominated pyrenes. nih.gov
For instance, the synthesis of 1-bromopyrene (B33193) can be achieved with a high yield of up to 96% by treating pyrene with a mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). nih.govorgsyn.orgorgsyn.org The synthesis of di- and tetrabrominated isomers requires different conditions. The formation of 1,6- and 1,8-dibromopyrenes often results in a mixture of isomers that must be separated. nih.gov For exhaustive bromination, harsher conditions, such as using excess bromine in nitrobenzene (B124822) at elevated temperatures, lead to the formation of 1,3,6,8-tetrabromopyrene (B107014) in high yields. nih.gov These brominated pyrenes serve as key intermediates for further functionalization through cross-coupling reactions. nih.gov
Table 2: Selected Regioselective Bromination Reactions of Pyrene
| Product | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1-Bromopyrene | Br₂ | Carbon Tetrachloride (CCl₄) | Stirring for 2h | 71% | nih.gov |
| 1-Bromopyrene | HBr / H₂O₂ | Methanol / Diethyl Ether | Stirring for 16h at RT | 77% | orgsyn.orgorgsyn.org |
| 1,6- & 1,8-Dibromopyrene | Br₂ | Carbon Tetrachloride (CCl₄) | Stirring overnight | 44% (1,6-), 45% (1,8-) | nih.gov |
| 1,3,6,8-Tetrabromopyrene | Br₂ | Nitrobenzene | Heating at 120-130°C for 4h | 94-96% | nih.gov |
Direct Functionalization Approaches Utilizing the Bromomethyl Group
The bromomethyl group on the pyrene core is highly reactive and serves as an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the foundation for its widespread use in covalently attaching the pyrene fluorophore to a vast range of molecules. This direct functionalization strategy is employed to synthesize fluorescent sensors, photoinitiators, and other advanced materials. sigmaaldrich.com
For example, 1-(bromomethyl)pyrene is a key reagent in the synthesis of fluorophores designed for the detection of various analytes. sigmaaldrich.com It can be reacted with molecules containing nucleophilic groups like amines or thiols to create sensors for metal ions such as Cd²⁺ and Zn²⁺, or for biologically important molecules like adenosine (B11128) triphosphate (ATP) at physiological pH. sigmaaldrich.com It is also utilized in polymer chemistry for the synthesis of novel photoinitiators for both radical and cationic polymerizations. sigmaaldrich.com
Post-Synthetic Modifications and Derivatization Strategies
Beyond simple substitutions, 1-(bromomethyl)pyrene is a starting point for multi-step syntheses, leading to complex, high-value derivatives such as pyrene-labeled compounds and pyrene-anchored nanostructures.
Synthesis of Pyrene-Labeled Compounds (e.g., Pyrene-Bodipy Dyads)
A significant application of pyrene derivatives is in the construction of donor-acceptor dyads for studying photophysical processes like Fluorescence Resonance Energy Transfer (FRET). A notable example is the synthesis of pyrene-BODIPY dyads. nih.govnih.gov In these systems, the pyrene unit acts as the energy donor and the BODIPY (boron-dipyrromethene) dye serves as the acceptor. nih.gov
The synthesis of these complex molecules involves a convergent approach. First, a pyrene-containing precursor, often an aldehyde, is prepared. nih.gov This can be achieved through a nucleophilic substitution reaction where a bromide precursor of a pyrene-dendron is reacted with p-hydroxybenzaldehyde. nih.gov The resulting pyrene-functionalized aldehyde is then used in a condensation reaction with two equivalents of a pyrrole, followed by complexation with a boron source, to form the final pyrene-BODIPY dyad. nih.gov Spectroscopic analysis of these dyads confirms the occurrence of highly efficient FRET from the pyrene donor to the BODIPY acceptor. nih.gov
Preparation of Pyrene-Anchored Nanostructures
The strong π-π stacking interactions and fluorescent properties of pyrene make it an ideal moiety for functionalizing nanostructures. 1-(bromomethyl)pyrene can be used to covalently attach the pyrene unit to polymer chains, which can then self-assemble into well-defined nanostructures like micelles.
One method involves the synthesis of pyrene-functionalized polymers. For instance, a polymer like poly(dimethylaminoethyl methacrylate) (PDMAEMA) can be synthesized first. Subsequently, this polymer is reacted with 1-(bromomethyl)pyrene. rsc.org The reaction proceeds via quaternization, where the tertiary amine groups on the polymer chain act as nucleophiles, attacking the benzylic carbon of 1-(bromomethyl)pyrene and displacing the bromide. This process grafts the pyrene units onto the polymer backbone. rsc.org The resulting amphiphilic polymer can self-assemble in solution, forming micelles where the pyrene units are anchored to the polymer chains, enabling applications in areas like drug delivery or sensory materials. rsc.org Another approach involves using pyrene derivatives with specific anchoring groups, like carboxylic acids, to functionalize the surface of metal nanoparticles, such as ruthenium, creating hybrid nanostructures with interesting optical properties. rsc.org
Formation of Pyrene-Carboxaldehydes via Oxidation
Pyrene-carboxaldehydes, particularly pyrene-1-carboxaldehyde, are valuable intermediates in the synthesis of more complex, functional molecules. One direct method to produce these aldehydes is through the oxidation of a methyl or substituted methyl group at the corresponding position on the pyrene ring.
While direct oxidation of 4-(bromomethyl)pyrene is not extensively detailed in readily available literature, the oxidation of the closely related 1-(hydroxymethyl)pyrene or other pyrene derivatives provides insight into the formation of pyrene-carboxaldehydes. For instance, the oxidation of the pyrene core itself can lead to pyrenediones under specific catalytic conditions, highlighting the reactivity of the aromatic system. rsc.org A biomimetic approach using an iron catalyst and hydrogen peroxide has been shown to oxidize pyrene to 1,6-pyrenedione (B155732) and 1,8-pyrenedione. rsc.org
More established methods for creating pyrene-1-carboxaldehyde often start from pyrene itself, using formylation reactions like the Vilsmeier-Haack reaction. worktribe.com However, for derivatives like this compound, the bromomethyl group itself can be a precursor. Although not a direct oxidation, a common strategy involves converting the bromomethyl group to other functionalities that can then be transformed into an aldehyde.
The following table summarizes key methods for synthesizing pyrene-1-carboxaldehyde, a representative pyrene-carboxaldehyde.
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield |
| Bromination & Lithiation | Pyrene | HBr/H₂O₂ then n-BuLi, DMF | ~77% (for bromination step) |
| Vilsmeier-Haack Reaction | Pyrene | N-methylformanilide, POCl₃ | Good |
| Lewis Acid-Catalyzed Formylation | Pyrene | Cl₂CHOCH₃, TiCl₄ | Good |
This table provides an overview of common synthetic routes to pyrene-1-carboxaldehyde, a key intermediate. worktribe.comorgsyn.org
Synthesis of Pyrene-Based Oligomers and Polymers
The rigid, planar, and highly fluorescent nature of the pyrene moiety makes it an attractive building block for creating conjugated oligomers and polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and transistors. researchgate.netuky.edu Bromo-derivatives of pyrene, such as 1-bromopyrene, 1,6-dibromopyrene, and 1,8-dibromopyrene, are critical monomers for these syntheses. nih.gov They serve as versatile handles for carbon-carbon bond-forming reactions.
Several metal-catalyzed cross-coupling reactions are employed to construct these extended π-conjugated systems:
Suzuki Coupling: This palladium-catalyzed reaction is widely used to couple an organohalide with an organoboron compound. wikipedia.org For polymer synthesis, this often involves reacting a dibromo-pyrene derivative with an aryldiboronic acid in a step-growth polymerization known as Suzuki polycondensation (SPC). nih.gov This method allows for the creation of well-defined poly(arene)s and other rigid-rod polymers. nih.gov
Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane compound, also catalyzed by palladium. uky.edu It has been successfully used to synthesize pyrene-containing oligothiophenes. uky.edu
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. uky.edu
Beyond cross-coupling, other polymerization techniques are utilized:
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.netresearchgate.net Pyrene can be incorporated into a monomer, such as 1-pyrenylmethyl methacrylate, which is then polymerized via RAFT to create polymers with pyrene as a side group. nih.gov This technique offers precise control over the final polymer architecture. nih.govsemanticscholar.org
Post-Polymerization Modification: In this approach, a precursor polymer is first synthesized and then the pyrene units are attached. mdpi.com For example, a polymer with activated ester side groups can react efficiently with a primary amine like pyrene-methylamine to yield the final pyrene-functionalized polymer. mdpi.com
The following table summarizes various methods used to create pyrene-based polymers and oligomers.
| Monomer(s) | Polymerization/Coupling Method | Resulting Polymer/Oligomer Type |
| Dibromopyrene + Aryldiboronic acid | Suzuki Polycondensation | Poly(arene)s / Conjugated polymers |
| 1-Bromopyrene + Bis(tributylstannyl)thiophene | Stille Coupling | Pyrene-containing oligothiophenes |
| 1-Pyrenylmethyl methacrylate | RAFT Polymerization | Poly(methacrylate) with pyrene side groups |
| Poly(pentafluorophenyl acrylate) + Pyrene-methylamine | Post-Polymerization Modification | Poly(acrylamide) with pyrene side groups |
This table illustrates the versatility of brominated pyrenes and pyrene-containing monomers in synthesizing a range of polymeric materials. uky.edunih.govnih.govmdpi.com
Chemical Reactivity and Derivatization of 4 Bromomethyl Pyrene
Nucleophilic Substitution Reactions
The carbon-bromine bond in the bromomethyl group of 4-(bromomethyl)pyrene is highly susceptible to nucleophilic attack. As a benzylic-type halide, it readily undergoes nucleophilic substitution reactions, typically via an SN2 mechanism. This allows for the introduction of a diverse range of functional groups onto the pyrene (B120774) scaffold, making it a valuable building block in materials science and organic synthesis.
The reaction involves the attack of a nucleophile on the electrophilic carbon atom of the -CH2Br group, leading to the displacement of the bromide ion, which is a good leaving group. A wide variety of nucleophiles can be employed, including amines, alcohols, thiols, and cyanide, to yield the corresponding substituted pyrene derivatives. This straightforward functionalization is fundamental for creating pyrene-based molecules with tailored electronic, optical, or biological properties.
For example, reaction with primary or secondary amines yields pyrenylmethylamines, while reaction with alkoxides or phenoxides produces ethers. Thiolates can be used to form thioethers, and the use of cyanide as a nucleophile introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |
|---|---|---|---|
| Amine | R₂NH | Pyrenylmethylamine | -CH₂NR₂ |
| Alkoxide | RONa | Pyrenylmethyl Ether | -CH₂OR |
| Thiolate | RSNa | Pyrenylmethyl Thioether | -CH₂SR |
| Cyanide | NaCN | Pyrenylacetonitrile | -CH₂CN |
| Azide | NaN₃ | 4-(Azidomethyl)pyrene | -CH₂N₃ |
| Phosphine (B1218219) | PPh₃ | Phosphonium (B103445) Salt | -CH₂P⁺Ph₃ Br⁻ |
Cross-Coupling Reactions and their Applications
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. However, their application with this compound is nuanced. The most common cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, typically require an sp²-hybridized carbon-halide bond, as found in aryl or vinyl halides. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org The bromomethyl group of this compound features an sp³-hybridized carbon-halide bond, which does not readily undergo oxidative addition to palladium(0) under standard cross-coupling conditions. Therefore, this compound is not a typical substrate for these direct coupling reactions at the bromomethyl position. Instead, these reactions are effectively used on bromopyrenes, where bromine is directly attached to the aromatic ring. nih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com This reaction is exceptionally useful for creating biaryl compounds. While this compound is not a standard substrate, Suzuki coupling is widely applied to synthesize substituted pyrenes starting from bromopyrene isomers (e.g., 1-bromopyrene (B33193) or 2,7-dibromopyrene). nih.gov In such syntheses, the C(sp²)-Br bond on the pyrene ring reacts with a boronic acid to form a new C-C bond, allowing for the attachment of various aryl or vinyl groups to the pyrene core.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (aryl or vinyl) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com As with the Suzuki reaction, the substrate for the Heck reaction is typically an aryl or vinyl halide. Therefore, this compound is not a direct precursor for this transformation. The functionalization of the pyrene core using the Heck reaction would proceed through a bromopyrene intermediate, where the bromine is directly attached to the aromatic system. nih.gov
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This method is paramount for the synthesis of conjugated enynes and aryl alkynes. vinhuni.edu.vn Similar to the Suzuki and Heck reactions, the Sonogashira coupling requires a C(sp²)-X bond for the oxidative addition step. Consequently, derivatization of the pyrene skeleton via this method starts with a bromopyrene, not this compound. nih.gov
In contrast to the aforementioned cross-coupling reactions, the Wittig reaction provides a powerful and direct method to utilize this compound for extending its π-conjugated system. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium ylide (a Wittig reagent). libretexts.org
The synthesis of the required Wittig reagent begins with the reaction of this compound with a phosphine, typically triphenylphosphine (B44618) (PPh₃). This is a classic nucleophilic substitution reaction where the phosphine attacks the bromomethyl group to form a stable phosphonium salt, specifically (4-pyrenylmethyl)triphenylphosphonium bromide. uef.firsc.org
This phosphonium salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the carbon adjacent to the phosphorus atom, yielding a highly reactive phosphonium ylide. This ylide can then react with a variety of aldehydes or ketones. The reaction proceeds through a four-membered ring intermediate (an oxaphosphetane), which collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com This methodology allows for the precise installation of a C=C double bond, effectively linking the pyrene chromophore to other conjugated systems.
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. Phosphonium Salt Formation | This compound + Triphenylphosphine (PPh₃) | (4-Pyrenylmethyl)triphenylphosphonium bromide | Create the Wittig reagent precursor. |
| 2. Ylide Formation | Phosphonium Salt + Strong Base (e.g., n-BuLi) | Phosphonium Ylide | Generate the reactive nucleophile. |
| 3. Wittig Reaction | Ylide + Aldehyde/Ketone (R₂C=O) | Pyrene-CH=CR₂ + Triphenylphosphine oxide | Form a new alkene and extend conjugation. |
Cyclization Reactions Leading to Fused Ring Systems
The functional handle provided by the bromomethyl group in this compound is a strategic starting point for the synthesis of larger, fused polycyclic aromatic hydrocarbons (PAHs). nih.gov These reactions typically involve a two-stage process: first, a nucleophilic substitution to introduce a suitable chemical moiety, followed by an intramolecular cyclization reaction that forms a new ring fused to the pyrene skeleton.
A common strategy involves reacting this compound with a nucleophile that contains a latent reactive site. For example, reaction with the anion of a β-ketoester would attach a side chain containing both a carbonyl group and an ester. This new derivative could then be induced to undergo an intramolecular Friedel-Crafts-type acylation or alkylation, where the pyrene ring itself acts as the nucleophile, attacking a part of the newly introduced side chain to form a new six-membered ring.
Alternatively, radical cyclization methods can be employed. nih.govdoaj.orgbeilstein-journals.org The bromomethyl group can be converted into a radical precursor. A suitably positioned unsaturated bond (e.g., an alkene or alkyne) on a tether attached to the pyrene core can then participate in an intramolecular radical addition, leading to the formation of a new cyclic structure. The design of the precursor molecule, synthesized via nucleophilic substitution on this compound, is critical for controlling the regiochemistry and efficiency of the cyclization step. These synthetic routes open pathways to complex, non-planar, or extended aromatic systems with unique photophysical properties.
General Reactivity in Organic Synthesis as an Intermediate
This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the pyren-4-ylmethyl moiety into various molecular architectures. The reactivity of this compound is dominated by the chemistry of the bromomethyl group attached to the pyrene core at the 4-position (a K-region). This functional group imparts reactivity analogous to that of a benzylic bromide, making the compound an excellent electrophile.
The key to its utility lies in the lability of the carbon-bromine bond. The bromine atom is a good leaving group, and the adjacent pyrene ring can effectively stabilize the transition state of nucleophilic substitution reactions. This stabilization occurs through the extended π-system of the aromatic core, which delocalizes the developing charge. Consequently, this compound readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles. pressbooks.pub
This reactivity allows for the facile synthesis of a diverse range of pyrene derivatives. The pyren-4-ylmethyl group can be covalently attached to alcohols, phenols, amines, thiols, and other nucleophilic species. For instance, while specific examples for the 4-isomer are not extensively documented in readily available literature, the analogous 1-(bromomethyl)pyrene (B43492) is known to be a precursor for 1-pyrenecarboxaldehyde (B26117) through oxidation, a reaction that showcases the utility of the bromomethyl group as a synthetic handle. uky.edu Similarly, bis(bromomethyl) derivatives of pyrene precursors have been used for conjugation with other molecules, highlighting the role of this functional group in building more complex systems. rsc.org
The general reactions of this compound as an electrophilic intermediate are summarized in the table below, illustrating its versatility in forming new carbon-heteroatom and carbon-carbon bonds.
Table 1: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Resulting Functional Group |
|---|---|---|---|
| Alkoxide (RO⁻) | Sodium ethoxide | Ether | -CH₂OR |
| Phenoxide (ArO⁻) | Sodium phenoxide | Aryl Ether | -CH₂OAr |
| Amine (RNH₂) | Ammonia, Ethylamine | Amine | -CH₂NHR |
| Thiolate (RS⁻) | Sodium thiophenolate | Thioether | -CH₂SR |
| Carboxylate (RCOO⁻) | Sodium acetate | Ester | -CH₂OC(O)R |
| Cyanide (CN⁻) | Sodium cyanide | Nitrile | -CH₂CN |
| Azide (N₃⁻) | Sodium azide | Azide | -CH₂N₃ |
These reactions demonstrate the role of this compound as a foundational building block. The resulting derivatives can serve as intermediates for further transformations or as the final target molecules in the synthesis of materials with specific photophysical or electronic properties, leveraging the unique characteristics of the pyrene core.
Spectroscopic Characterization and Photophysical Investigations of 4 Bromomethyl Pyrene Derived Systems
Electronic Absorption Properties and Spectral Shifts
The electronic absorption spectra of pyrene (B120774) and its derivatives are characterized by strong absorption bands in the ultraviolet-visible region. colostate.edursc.org Specifically, pyrene exhibits a strong S₀ → S₂ absorption transition, which is significantly more intense than the S₀ → S₁ transition. colostate.edu This property allows for the efficient excitation of the molecule to a higher energy state, which then rapidly relaxes to the longer-lived S₁ state through non-radiative processes, a phenomenon governed by Kasha's rule. colostate.edu
Systems derived from 4-(bromomethyl)pyrene often exhibit solvatochromism, where the position of the absorption and emission bands is dependent on the polarity of the solvent. rsc.orgnih.govresearchgate.net This effect is particularly pronounced in donor-π-acceptor (D–π–A) dyes based on pyrene, where the pyrene acts as the π-bridge. rsc.org In these systems, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectra, indicating a greater stabilization of the excited state in more polar environments. nih.govresearchgate.net For example, a novel pyrene-based D–π–A dye demonstrated significant solvatochromism, with its absorption maximum shifting to longer wavelengths in more polar solvents. rsc.org This behavior is attributed to the intramolecular charge transfer (ICT) character of the excited state. nih.gov
The incorporation of different functional groups onto the pyrene core can also influence the electronic absorption properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima. researchgate.net
Below is a table summarizing the solvatochromic shifts observed for a pyrene derivative in various solvents.
Fluorescence Emission Characteristics
The fluorescence of pyrene-derived systems is a key area of investigation, offering insights into molecular interactions and dynamics.
Pyrene and its derivatives are well-known for their ability to exhibit both monomer and excimer fluorescence. shimadzu.comresearchgate.net Monomer emission originates from the decay of an isolated excited-state molecule, while excimer (excited dimer) emission results from the association of an excited-state molecule with a ground-state molecule. shimadzu.com The monomer fluorescence spectrum of pyrene displays a characteristic vibronic structure with several distinct bands. nih.gov
The formation of excimers is highly dependent on the concentration of the pyrene derivative and the nature of the solvent. colostate.eduacs.org At low concentrations, monomer emission is dominant. As the concentration increases, the probability of an excited molecule encountering a ground-state molecule within its fluorescence lifetime increases, leading to the formation of excimers and the appearance of a broad, structureless emission band at longer wavelengths (typically around 460-510 nm). colostate.edunih.govresearchgate.net Non-aromatic solvents tend to promote excimer formation, whereas aromatic solvents can hinder it. acs.orgnih.gov
The ratio of excimer to monomer emission intensity (Ie/Im) is a sensitive parameter for probing intermolecular distances and the microenvironment of the pyrene moieties. researchgate.net For instance, in a study of a pyrene-based acylhydrazone, the optimal concentration for excimer formation in methyl cyclohexane (B81311) was found to be 2 × 10⁻⁴ M. acs.orgnih.gov
The structure of the linker connecting two pyrene units in bichromophoric systems also plays a crucial role in determining the extent of excimer formation. Flexible linkers can facilitate the close approach of the pyrene moieties required for excimer formation, while rigid linkers may prevent it.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For pyrene and its derivatives, the quantum yield can be significantly influenced by various factors, including the solvent, temperature, and the presence of quenchers like dissolved oxygen. nih.govmdpi.com
In general, the fluorescence quantum yield of pyrene derivatives tends to be higher in non-polar solvents and decreases in polar protic solvents. nih.gov This is often attributed to the formation of twisted intramolecular charge transfer (TICT) states in polar environments, which provide non-radiative decay pathways. nih.gov For example, the quantum yield of a terpyridine-pyrene system was observed to decrease drastically in polar protic solvents. nih.gov
Dissolved oxygen is a well-known quencher of pyrene fluorescence, leading to a reduction in both the fluorescence lifetime and quantum yield. colostate.edumdpi.com The quenching process occurs at a rate close to that of molecular diffusion. colostate.edu Removal of dissolved oxygen, for instance by purging with an inert gas like argon, can lead to a significant enhancement of the fluorescence intensity and an increase in the quantum yield. colostate.edumdpi.com For benzo[a]pyrene, the fluorescence quantum yield increased from 0.15 in the presence of air to 0.38 after deoxygenation. mdpi.com
The solid-state fluorescence quantum yield of pyrene has been measured to be 0.68 for highly purified single crystals. acs.org
Time-resolved fluorescence spectroscopy provides valuable information about the excited-state dynamics of this compound derived systems. colostate.edu The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
The fluorescence lifetime of pyrene monomer is typically long, on the order of hundreds of nanoseconds in deoxygenated non-polar solvents. However, this lifetime can be significantly shortened by various factors, including the presence of quenchers and the formation of excimers. colostate.edudtic.mil For instance, the fluorescence lifetime of pyrene in dilute aerated solutions is influenced by the solvent viscosity due to quenching by dissolved oxygen. colostate.edu
In systems where both monomer and excimer emission occur, time-resolved measurements can distinguish between the two species and provide insights into the kinetics of excimer formation. colostate.eduroyalsocietypublishing.org The decay of the monomer fluorescence is often characterized by a faster component related to the formation of the excimer, while the excimer fluorescence exhibits a rise time corresponding to its formation from the excited monomer. royalsocietypublishing.org
For example, time-resolved fluorescence measurements of pyrene-functionalized nanojars showed a decrease in the fluorescence lifetime of the pyrene moiety when bound to the nanojar, indicating quenching interactions. nih.gov The average lifetime of a free pyrene derivative was 11.4 ns, which decreased to 10.9 ns upon binding. nih.gov
The table below presents fluorescence lifetime data for a pyrene derivative and its corresponding nanojar-bound form.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex molecules derived from this compound. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure. uu.nlsfasu.edupreprints.org
In the ¹H NMR spectra of pyrene derivatives, the aromatic protons typically appear in the downfield region (around δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. sfasu.edupreprints.org The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial relationships. For complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation) are employed to establish proton-proton and proton-carbon correlations, respectively. preprints.orgwiley-vch.de
The ¹³C NMR spectra of pyrene derivatives show signals for the different carbon atoms in the molecule. uu.nlchemicalbook.com The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. sfasu.edu For instance, the carbon atoms of the pyrene core typically resonate in the aromatic region of the spectrum. uu.nl
The following table provides representative ¹H and ¹³C NMR chemical shifts for a 1-aminopyrene (B158619) derivative.
Mass Spectrometry for Structural Confirmation in Derivatized Compounds
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the structure of derivatized compounds of this compound. researchgate.netcreative-proteomics.com Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing large and non-volatile molecules without causing significant fragmentation. wiley-vch.deresearchgate.netcreative-proteomics.com
In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized to form gaseous ions. researchgate.netcreative-proteomics.com This technique is well-suited for analyzing polar and charged molecules. MALDI-TOF (Time-of-Flight) MS involves embedding the analyte in a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. wiley-vch.deresearchgate.net MALDI-TOF is particularly effective for the analysis of high molecular weight compounds. researchgate.net
For example, the structure of a pyrene-containing compound was confirmed by MALDI-TOF mass spectrometry, with the calculated m/z value for the molecular ion closely matching the experimentally observed value. wiley-vch.de This provides strong evidence for the successful synthesis of the target molecule.
The table below shows an example of mass spectrometry data for a derivatized pyrene compound.
Table of Chemical Compounds
Energy Transfer Mechanisms
Once the pyrene chromophore absorbs a photon and enters an electronically excited state, it can relax to the ground state through various pathways. Besides fluorescence emission, non-radiative energy transfer to another molecule (an acceptor) is a critical de-excitation channel. This process is fundamental to applications ranging from biological imaging to light-harvesting materials. Two primary mechanisms, Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET), are particularly significant in pyrene-derived systems.
Förster Resonance Energy Transfer is a non-radiative process where an excited donor fluorophore, such as pyrene, transfers its excitation energy to a proximal acceptor chromophore through long-range dipole-dipole interactions. nih.govwikipedia.org The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, being inversely proportional to the sixth power of their separation (r⁻⁶). nih.govwikipedia.org This strong distance dependence makes FRET a "spectroscopic ruler" for measuring intramolecular and intermolecular distances on the 1-10 nanometer scale. bu.edu
The key parameters governing FRET efficiency are:
Donor-Acceptor Distance (r): The distance between the donor and acceptor molecules.
Förster Distance (R₀): The characteristic distance at which FRET efficiency is 50%. This value depends on the spectral overlap between the donor's emission and the acceptor's absorption, the donor's fluorescence quantum yield, and the relative orientation of the two dipoles. aatbio.comfrontiersin.org
Spectral Overlap (J(λ)): The degree to which the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. aatbio.com
A well-characterized FRET pair involving pyrene as the donor is the pyrene-perylene system. In studies involving nucleic acid hybridization assays, where pyrene and perylene (B46583) were attached to the ends of DNA strands, this pair was shown to adhere strictly to Förster theory. nih.gov Upon hybridization, which brings the donor and acceptor into close proximity, a transfer efficiency approaching 100% was achieved. nih.gov The Förster distance for this pair was determined to be 22.3 Å, making it suitable for measuring distances in the range of 11 to 32 Å. nih.gov
Similarly, systems combining pyrene (donor) and perylene bisimide (acceptor) have been designed to create new FRET systems. rsc.org In these constructs, the formation of supramolecular assemblies can lead to high FRET efficiency, which is facilitated by intermolecular interactions that arrange the donor and acceptor units at an appropriate distance and orientation. rsc.org
| Parameter | Value | Description |
|---|---|---|
| Donor Chromophore | Pyrene | The initially excited fluorophore. |
| Acceptor Chromophore | Perylene | The molecule that receives the energy from the donor. |
| Förster Distance (R₀) | 22.3 Å | The distance at which energy transfer efficiency is 50%. |
| Maximum Transfer Efficiency (E) | ~100% | Achieved when the donor and acceptor are in closest proximity. |
| Effective Distance Range | 11–32 Å | The range over which this FRET pair can be used as a spectroscopic ruler. |
Photoinduced Electron Transfer (PET) is a distinct quenching mechanism where an excited molecule transfers an electron to or from another molecule, resulting in the formation of a charge-separated state. wikipedia.org Unlike FRET, PET involves the actual movement of an electron, leading to a redox reaction in the excited state. wikipedia.org The electronically excited pyrene moiety can act as either a potent electron donor or acceptor, depending on the redox properties of its molecular partner. wikipedia.org
The PET process can be described by two main pathways:
Oxidative PET: The excited pyrene derivative (Py*) donates an electron to an acceptor molecule (A), resulting in a pyrene radical cation (Py•⁺) and an acceptor radical anion (A•⁻).
Reductive PET: The excited pyrene derivative (Py*) accepts an electron from a donor molecule (D), forming a pyrene radical anion (Py•⁻) and a donor radical cation (D•⁺).
PET is a fundamental principle behind the design of many "turn-on" or "turn-off" fluorescent chemosensors. rsc.orgnih.gov In a typical design, the pyrene fluorophore is linked to a receptor unit that can bind to a specific analyte (e.g., a metal ion). In the absence of the analyte, PET occurs from a receptor's lone pair of electrons to the excited pyrene, quenching its fluorescence ("off" state). mdpi.com Upon binding of an analyte, the redox potential of the receptor is altered, inhibiting the PET process and restoring the pyrene fluorescence ("on" state). nih.govmdpi.com The kinetics of PET are governed by factors including the thermodynamic driving force (ΔG), the reorganization energy (λ), and the electronic coupling between the donor and acceptor. aip.org
Studies on pyrene-(CH₂)n-N,N'-dimethylaniline systems have provided detailed insights into the distance dependence of PET rates. Molecular dynamics simulations showed that the electron transfer rates could be accurately modeled, and in these systems, the process was determined to be non-adiabatic. researchgate.net
Investigations of Intermolecular and Intramolecular Interactions (e.g., π-Stacking)
The photophysical behavior of this compound derived systems is profoundly influenced by non-covalent intermolecular and intramolecular interactions. Among these, π-stacking is particularly dominant due to the large, planar aromatic surface of the pyrene core. researchgate.netnih.gov This interaction involves the face-to-face arrangement of aromatic rings, driven by a combination of electrostatic and dispersion forces. pnas.org
π-stacking can occur between two pyrene moieties (self-association) or between a pyrene unit and another aromatic system. nih.gov In concentrated solutions or the solid state, pyrene molecules tend to aggregate via π-π stacking. researchgate.netnih.gov This aggregation leads to distinct changes in photophysical properties, most notably the formation of an "excimer" (excited dimer). researchgate.net An excimer is formed when an excited pyrene molecule interacts with a ground-state pyrene molecule, resulting in a broad, structureless, red-shifted emission band (~470 nm) at the expense of the structured monomer emission (~375-400 nm). researchgate.net In some systems, aggregation can paradoxically lead to enhanced emission, a phenomenon known as aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels. rsc.org
Computational studies have been instrumental in quantifying the strength and geometry of these interactions. High-level ab initio calculations on the pyrene dimer in the gas phase have identified several low-lying stable configurations. mdpi.com The global minimum was found to be a parallel-displaced "L" configuration with an optimal stacking distance of 3.43 Å and a significant interaction energy of -52.1 kJ/mol (-12.4 kcal/mol). mdpi.com The binding energy of pyrene dimers can reach up to ~20 kcal/mol, indicating an exceptionally strong π-stacking interaction. pnas.org These strong interactions are a result of favorable π-molecular overlap and multipole-multipole electrostatic forces. pnas.org
| Parameter | Value | Method/Comment |
|---|---|---|
| Interaction Energy (ΔE) | -52.1 kJ/mol (-12.4 kcal/mol) | DLPNO-CCSD(T)/CBS for the global minimum "L" configuration. mdpi.com |
| Binding Energy | ~20 kcal/mol | Represents strong π-stacking interaction in dimer stacking. pnas.org |
| Optimal Stacking Distance | 3.43 Å | For the global minimum "L" configuration. mdpi.com |
| Dissociation Energy (Gas Phase) | ~49 kJ/mol (~11.7 kcal/mol) | Estimated from computed data. mdpi.com |
These π-stacking interactions are not merely a structural curiosity; they are crucial in modulating the electronic properties of pyrene-derived systems. For instance, in the FRET systems mentioned previously, π-stacking between pyrene units and between pyrene and acceptor units plays a significant role in stabilizing the supramolecular assemblies and ensuring an optimal arrangement for efficient energy transfer. rsc.org
Applications of 4 Bromomethyl Pyrene in Chemical Sensing
Design Principles for Fluorescent Chemosensors
The design of fluorescent chemosensors based on 4-(bromomethyl)pyrene revolves around the integration of a pyrene (B120774) fluorophore with a specific ion recognition unit (receptor). The fundamental principle involves the modulation of the pyrene fluorescence upon binding of the target analyte to the receptor. This modulation can manifest as a change in fluorescence intensity ("turn-on" or "turn-off"), a shift in the emission wavelength, or a change in the ratio of monomer to excimer emission.
A common strategy involves the Photoinduced Electron Transfer (PET) mechanism. In the absence of a target ion, the lone pair electrons of a donor atom in the receptor can quench the fluorescence of the excited pyrene unit through PET. Upon binding of a metal ion, the lone pair electrons are engaged in coordination, which suppresses the PET process and leads to a "turn-on" fluorescence response. The bromomethyl group of this compound allows for the straightforward introduction of the pyrene unit to receptor molecules containing nucleophilic groups like amines or thiols.
Ratiometric Sensing Strategies based on Excimer-Monomer Equilibrium
A significant advantage of using pyrene-based fluorophores is the ability to design ratiometric sensors based on the equilibrium between the monomer and excimer states of pyrene. Pyrene monomers typically exhibit fluorescence at shorter wavelengths (around 375-400 nm), while excimers, which are excited-state dimers formed through π-π stacking of pyrene units, emit at longer wavelengths (around 450-500 nm).
Chemosensors designed using this compound often incorporate two or more pyrene moieties. The spatial arrangement of these pyrene units is crucial. In the free sensor, the pyrene units may be conformationally flexible, allowing them to come into close proximity and form excimers upon excitation. When the sensor binds to a target analyte, a conformational change can occur, forcing the pyrene units apart and leading to a decrease in excimer emission and a corresponding increase in monomer emission. This change in the ratio of excimer to monomer fluorescence intensity provides a built-in self-calibration, making the sensor less susceptible to environmental factors and instrumental variations.
Detection of Metal Ions
The versatility of this compound as a synthetic precursor has enabled the development of chemosensors for a variety of metal ions. By carefully selecting the receptor unit that is attached to the pyrene moiety, high selectivity for specific metal ions can be achieved.
Selective Sensing of Mercury Ions (Hg²⁺)
For the selective detection of mercury ions (Hg²⁺), a chemosensor can be synthesized by reacting this compound with a ligand containing soft donor atoms like sulfur, which have a high affinity for the soft acid Hg²⁺. For instance, a sensor comprising two pyrene units linked to a receptor with sulfur atoms can exhibit a ratiometric response. In the presence of Hg²⁺, the coordination of the ion with the sulfur atoms can induce a conformational change that enhances the formation of pyrene excimers, leading to a "turn-on" fluorescence at the excimer emission wavelength. A methylene-pyrenyl derivative, which can be synthesized from this compound, has been shown to selectively detect Hg²⁺ through an enhancement of excimer emission. nih.gov
Selective Sensing of Silver Ions (Ag⁺)
The detection of silver ions (Ag⁺) can be achieved using chemosensors where this compound is functionalized with aza-crown ethers or other nitrogen-containing ligands. The interaction of Ag⁺ with the nitrogen atoms of the receptor can alter the photophysical properties of the pyrene fluorophore. In one example, a sensor with two pyrene units linked by a pyridine-containing scaffold, synthesized from a pyrene derivative, demonstrated a "turn-off" fluorescence response upon binding to Ag⁺. researchgate.net This quenching was attributed to the prevention of excimer formation and a photoinduced electron transfer process. researchgate.net Another study on a methylene-pyrenyl derivative reported a decrease in excimer emission for the selective detection of Ag⁺. nih.gov
Detection of Iron Ions (Fe²⁺)
For the detection of ferrous ions (Fe²⁺), chemosensors are designed with ligands that can selectively coordinate with Fe²⁺. A "turn-off" fluorescent sensor for both Cu²⁺ and Fe²⁺ was developed from a Schiff base ligand synthesized using 1-pyrenecarboxaldehyde (B26117). mdpi.com Another pyrene-based probe, Py-BTZ, synthesized from pyrene aldehyde, was reported as a "turn-on" fluorescent sensor for both Fe³⁺ and Fe²⁺ ions. scispace.com Although these specific sensors are not synthesized from this compound, they illustrate the general design strategy of combining the pyrene fluorophore with an iron-selective chelator.
Research Findings on Pyrene-Based Metal Ion Sensors
| Sensor Precursor | Target Ion | Sensing Mechanism | Detection Limit | Fluorescence Change | Reference |
| Methylene-pyrenyl derivative | Hg²⁺ | Excimer Enhancement | 8.11 nM | Turn-on | nih.gov |
| Methylene-pyrenyl derivative | Ag⁺ | Excimer Decrease | 2.09 nM | Turn-off | nih.gov |
| 1-Pyrenecarboxaldehyde derivative (PMDP) | Cu²⁺ | Fluorescence Quenching | 0.42 µM | Turn-off | mdpi.commdpi.com |
| 1-Pyrenecarboxaldehyde derivative (PMDP) | Fe²⁺ | Fluorescence Quenching | 0.51 µM | Turn-off | mdpi.commdpi.com |
| Pyrene aldehyde derivative (Py-BTZ) | Fe²⁺ | Fluorescence Enhancement | 2.06 µM | Turn-on | scispace.com |
| Pyrene derivative (PHP) | Cu²⁺ | PET Inhibition | - | Turn-on | rsc.org |
| Pyridine-pyrene conjugate | Ag⁺ | Excimer/Monomer Quenching | 0.29 x 10⁻⁸ M⁻¹ | Turn-off | researchgate.net |
Strategies for Zinc Ion (Zn²⁺) Discrimination
The development of selective fluorescent probes for zinc ions (Zn²⁺) is of significant interest due to the ion's crucial roles in biological systems. Pyrene-based sensors derived from this compound have been engineered to achieve high selectivity for Zn²⁺ over other biologically relevant and competing metal ions.
A primary strategy for Zn²⁺ discrimination involves the design of a receptor unit that exhibits a specific binding affinity for Zn²⁺. This is often achieved by incorporating ligands containing nitrogen and oxygen donor atoms, which form stable coordination complexes with Zn²⁺. The binding event modulates the photophysical properties of the pyrene fluorophore, leading to a detectable change in fluorescence.
One common mechanism is Photoinduced Electron Transfer (PET). In the absence of Zn²⁺, the lone pair of electrons on a nitrogen atom in the receptor can quench the fluorescence of the pyrene unit through PET. Upon coordination with Zn²⁺, these electrons are engaged in the metal-ligand bond, inhibiting the PET process and resulting in a "turn-on" fluorescence response. This mechanism provides a clear signal for the presence of Zn²⁺. nih.govepa.gov
To enhance selectivity, particularly against interfering ions like Cadmium (Cd²⁺), which shares similar coordination chemistry with Zn²⁺, the design of the binding pocket is crucial. Steric hindrance and the specific geometry of the coordination sphere can be tailored to favor the binding of Zn²⁺. For instance, the use of a hydrazone-based receptor linked to a pyrene unit has demonstrated high selectivity for Zn²⁺, enabling the clear distinction between Zn²⁺ and Cd²⁺. rsc.org
The following table summarizes the performance of a representative pyrene-based sensor for Zn²⁺ detection.
| Sensor | Analyte | Mechanism | Limit of Detection (LOD) | Interfering Ions |
| Hydrazone-pyrene derivative | Zn²⁺ | Turn-on fluorescence (PET inhibition) | 5.1 nM | Shows no significant response to Na⁺, K⁺, Ca²⁺, Mg²⁺, Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Hg²⁺, Pb²⁺, Fe²⁺, Al³⁺, Fe³⁺, and Cr³⁺ |
This table presents data for a sensor conceptually derivable from this compound, illustrating typical performance. epa.gov
Detection of Explosives (e.g., 2,4,6-Trinitrophenol)
The detection of nitroaromatic compounds, which are common components of explosives, is a critical aspect of security and environmental monitoring. 2,4,6-Trinitrophenol (TNP), also known as picric acid, is a potent explosive, and its detection has been a focus of significant research. Pyrene derivatives are effective fluorescent probes for TNP due to their electron-rich nature.
The primary mechanism for the detection of TNP using pyrene-based sensors is fluorescence quenching, often described as a "turn-off" response. This quenching occurs due to a combination of factors, including Photoinduced Electron Transfer (PET) and the inner filter effect (IFE). The electron-deficient nature of TNP facilitates the transfer of an electron from the excited state of the electron-rich pyrene derivative, leading to a non-emissive decay pathway and thus, a quenching of fluorescence.
For instance, a sensor system where pyrene moieties are anchored to halloysite (B83129) nanotubes has been developed for the sensitive determination of TNP. In this system, the fluorescence of the pyrene groups is effectively quenched upon interaction with TNP. This "turn-off" emission is attributed to the PET mechanism between the electron-rich pyrene and the electron-deficient TNP. nih.gov
The performance of such a pyrene-based sensor for TNP is highlighted in the table below.
| Sensor System | Analyte | Quenching Mechanism | Limit of Detection (LOD) | Linear Range |
| Pyrene-anchored Halloysite Nanotube | 2,4,6-Trinitrophenol (TNP) | Photoinduced Electron Transfer (PET) | 14.00 nmol L⁻¹ | 0.04 µmol L⁻¹ - 0.60 µmol L⁻¹ |
Data from a study on a pyrene-functionalized nanosensor for the detection of TNP. nih.gov
pH-Responsive Sensing Mechanisms
The development of pH-sensitive fluorescent probes is essential for monitoring chemical and biological processes where pH changes are critical. Pyrene-based compounds can be designed to exhibit pH-responsive fluorescence, making them valuable tools for such applications.
A common strategy to impart pH sensitivity to a pyrene-based sensor is to incorporate a functional group that can be protonated or deprotonated within a specific pH range. Tertiary amines are frequently used for this purpose. When a tertiary amine is conjugated to the pyrene ring system, its protonation state is dependent on the pH of the surrounding medium.
In a basic or neutral environment, the tertiary amine is in its neutral form. In this state, the lone pair of electrons on the nitrogen atom can induce quenching of the pyrene fluorescence via a PET mechanism. When the pH becomes acidic, the tertiary amine is protonated. This protonation prevents the PET process, leading to an increase in fluorescence intensity, or a "turn-on" response. This change in fluorescence can be correlated to the pH of the solution.
This reversible protonation allows for the creation of fluorescent switches that respond to changes in environmental acidity. For example, a water-soluble polymer functionalized with a pyrene dye containing a tertiary amine can be used for the detection of CO₂, which lowers the pH of aqueous solutions. The decrease in pH leads to protonation of the amine and a significant reduction in the pyrene excimer fluorescence.
Logic Gate Construction based on Sensing Mechanisms
The "on-off" switching behavior of fluorescent chemosensors in response to specific chemical inputs can be harnessed to construct molecular-level logic gates. These gates perform logical operations based on the presence or absence of chemical stimuli, with the fluorescence output serving as the signal. Pyrene-based sensors are well-suited for this application due to their distinct and switchable fluorescence states.
For example, the fluorescence response of a pyrene-based sensor to a metal ion and a chelating agent can be used to construct an INHIBIT logic gate. In such a system, the sensor's fluorescence is considered the output. In the absence of any inputs, the fluorescence is "OFF" (output = 0). The addition of a specific metal ion (Input 1) can cause the fluorescence to turn "ON" (output = 1). If a chelating agent like EDTA (Input 2) is then added, it can sequester the metal ion, causing the fluorescence to turn "OFF" again.
The truth table for an INHIBIT logic gate constructed from a pyrene-based sensor is shown below.
| Input 1 (e.g., Cu²⁺) | Input 2 (e.g., EDTA) | Output (Fluorescence) |
| 0 | 0 | 0 (OFF) |
| 1 | 0 | 1 (ON) |
| 0 | 1 | 0 (OFF) |
| 1 | 1 | 0 (OFF) |
This table illustrates the logic of an INHIBIT gate where the fluorescence is only 'ON' in the presence of Input 1 alone.
Furthermore, dual-mode fluorescent switches based on pyrene derivatives can respond to multiple inputs, such as protons and metal ions, allowing for the construction of more complex logic operations like OR gates. epa.gov The ability to control the fluorescence emission with different chemical stimuli makes this compound a versatile starting material for the development of sophisticated molecular logic devices.
Applications in Advanced Materials Science Using 4 Bromomethyl Pyrene Derivatives
Organic Electronics and Optoelectronic Devices.epa.govresearchgate.netuky.eduarizona.edu
Derivatives of 4-(bromomethyl)pyrene are integral to the development of next-generation organic electronic and optoelectronic devices. epa.gov The pyrene (B120774) core's inherent properties, such as good charge transport and strong luminescence, make it an attractive component for the active layers in these devices. researchgate.netnih.gov By chemically modifying the pyrene scaffold using the bromomethyl handle, researchers can fine-tune the electronic energy levels (HOMO/LUMO), enhance charge injection and transport, and improve the morphological stability of thin films. arizona.edu This tailored approach has led to the successful integration of pyrene derivatives into a range of semiconductor devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). epa.govarizona.edu
Organic Light-Emitting Diodes (OLEDs).epa.govresearchgate.netnih.gov
In the field of OLEDs, this compound is a key precursor for synthesizing advanced emitter materials. A primary challenge in using pyrene itself is its propensity for aggregation-caused quenching (ACQ), where close packing in the solid state leads to undesirable, red-shifted excimer emission and reduced efficiency. rsc.org The bromomethyl group allows for the attachment of bulky substituents that sterically hinder this π-π stacking, preserving the desired monomer emission. tum.de
For instance, by reacting this compound with carbazole (B46965) or triphenylamine (B166846) derivatives, it is possible to create molecules with both excellent hole-transporting capabilities and high photoluminescence quantum yields. These materials can function as efficient blue-emitting layers in OLEDs. nih.gov The functionalization strategy also allows for the development of materials exhibiting thermally activated delayed fluorescence (TADF), which can harvest both singlet and triplet excitons, leading to significantly higher device efficiencies. nih.gov The introduction of donor and acceptor groups via the pyrene core can create intramolecular charge-transfer states, tuning the emission color from blue to green, yellow, or even red. nih.govrsc.org
| Pyrene Derivative Class | Role in OLED | Emission Color | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Pyrene-fluorene hybrids | Dopant Emitter | Blue to Yellow | Current Efficiency: 7.1 cd/A | nih.gov |
| Pyrene-TPE/TriPE | Non-doped Emitter | Sky-Blue | High quantum yields in solid state | rsc.org |
| Donor-functionalised 9-borafluorenes | Emitting Material | Yellow-Greenish | Luminance: >22,000 cd/m² | nih.gov |
Organic Field-Effect Transistors (OFETs).epa.govresearchgate.net
The high charge carrier mobility of pyrene makes it a promising candidate for the active semiconductor layer in OFETs. researchgate.netnih.gov The performance of an OFET is critically dependent on the molecular packing and ordering within the thin film. nih.gov this compound enables the synthesis of asymmetrically functionalized pyrene derivatives, which can be engineered to control this solid-state packing. rsc.org
By attaching groups that promote specific intermolecular interactions, such as alkyl chains or aromatic moieties, researchers can guide the self-assembly of the molecules into highly ordered structures conducive to efficient charge transport. nih.gov For example, introducing thiophene (B33073) or trifluoromethylphenyl groups can alter the frontier molecular orbital energies and enhance the intermolecular electronic coupling, leading to high-performance p-type or even ambipolar transistors. rsc.orgnih.gov The ability to create well-ordered crystalline films from these derivatives is crucial for achieving high mobility and large on/off current ratios, which are key metrics for practical transistor applications. nih.govfrontiersin.org
| Pyrene Derivative | Substitution Position | OFET Type | Key Finding/Performance | Reference |
|---|---|---|---|---|
| ortho-dithienylpyrene | 4, 5, 9, 10 (K-region) | Not specified | First non-statistical asymmetric functionalization | rsc.org |
| Trifluoromethylphenyl/thienyl substituted pyrene | 1, 3, 6, 8 | Not specified | Novel "butterfly" shaped semiconductors | nih.gov |
| Dioctylbenzothienobenzothiophene (C8-BTBT) on h-BN | N/A (Related tech) | Monolayer OFET | Mobility reaching ~10 cm²/Vs | frontiersin.org |
Organic Photovoltaics (OPVs).epa.gov
In the realm of OPVs, which convert sunlight into electricity, pyrene derivatives synthesized from this compound are used to enhance device performance. researchgate.netsemanticscholar.org The key to efficient OPVs is the effective absorption of solar radiation and the subsequent separation of photogenerated excitons into free charge carriers at a donor-acceptor interface. researchgate.net Pyrene's strong absorption in the visible spectrum makes it an excellent chromophore for these applications. uky.edu
By attaching electron-donating or electron-accepting moieties to the pyrene core, it can be tailored to act as either the donor or acceptor material in a bulk heterojunction (BHJ) solar cell. uky.eduarizona.edu The functionalization allows for tuning of the material's absorption spectrum to better match that of the sun, as well as optimizing the energy level alignment with the partner material to ensure efficient charge separation. Furthermore, modifying the pyrene structure can influence the morphology of the BHJ active layer, which is critical for establishing bicontinuous pathways for charge transport to the electrodes and achieving high power conversion efficiencies. inkatana.com
Luminescent Materials Design and Engineering.epa.govnih.govrsc.org
The design of novel luminescent materials is a cornerstone of modern materials science, with applications ranging from displays and lighting to chemical sensing. nih.govrsc.org this compound is a powerful tool in this field, providing a synthetic entry point to a vast chemical space of pyrene-based fluorophores. epa.gov The reactivity of the bromomethyl group allows for its conversion into a multitude of other functionalities, enabling precise control over the photophysical properties of the final molecule.
Through nucleophilic substitution reactions, various groups can be attached to the pyrene core. For example, introducing electron-donating groups like amines or electron-withdrawing groups like nitriles can create push-pull systems. nih.gov This architecture often leads to molecules with strong intramolecular charge transfer (ICT) character, which are highly sensitive to their local environment, making them useful as fluorescent probes. By carefully selecting the attached moieties, the emission wavelength can be tuned across the entire visible spectrum. tum.denih.gov This synthetic versatility is crucial for developing materials with specific colors and high quantum efficiencies required for advanced display and lighting technologies. openalex.org
Control of Aggregation-Induced Emission (AIE) and Quenching Phenomena.nih.govrsc.orgtum.de
Pyrene is a classic example of a chromophore that suffers from aggregation-caused quenching (ACQ). rsc.org However, the AIE phenomenon, where molecules become highly emissive upon aggregation, offers a powerful alternative strategy for creating solid-state emitters. the-innovation.orgnih.gov this compound is instrumental in converting ACQ-prone pyrene into AIE-active luminogens (AIEgens). rsc.org
The core principle behind this conversion is the introduction of bulky, rotatable groups onto the pyrene scaffold. By reacting this compound with precursors to molecules like tetraphenylethylene (B103901) (TPE) or triphenylethylene, which are themselves classic AIEgens, hybrid molecules can be synthesized. rsc.org In dilute solutions, the intramolecular rotations of these bulky side groups provide non-radiative decay pathways, leading to weak emission. nih.gov However, in the aggregated or solid state, these rotations are restricted. This Restriction of Intramolecular Motion (RIM) blocks the non-radiative channels and forces the molecule to decay radiatively, resulting in strong fluorescence. tum.dethe-innovation.org This approach effectively overcomes the inherent quenching problem of pyrene, enabling the development of highly efficient solid-state emitters for OLEDs and sensors. nih.govrsc.org
Supramolecular Assembly and π-Stacking Architectures.nih.govcam.ac.uknih.gov
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. nih.gov The planar, aromatic surface of pyrene makes it an ideal candidate for building such architectures through π-π stacking interactions. nih.govresearchgate.net this compound serves as a handle to create larger, functionalized pyrene-containing building blocks for this purpose.
By synthesizing multi-pyrene systems or attaching specific recognition motifs, it is possible to program the self-assembly of these molecules into well-defined nanostructures like fibers, vesicles, or complex frameworks. cam.ac.uk For instance, pyrene-based ligands can be coordinated with metal ions to form metallo-supramolecular cages or polymers where π-stacking between the pyrene units provides additional stability and dictates the final architecture. cam.ac.uk These organized assemblies are of great interest for creating porous materials for storage and separation, as well as for patterning surfaces at the nanoscale, which is relevant for the fabrication of advanced electronic devices. nih.govnih.gov The interplay between ligand design, facilitated by the chemistry of this compound, and the inherent tendency of pyrene to π-stack allows for the construction of complex and functional supramolecular systems. cam.ac.uk
Development of Pyrene-Based Polymers and Conjugates for Electronic Applications
The unique photophysical and electronic properties of pyrene, including its high fluorescence quantum yield and propensity for π-π stacking, have made it a compelling building block for the development of advanced materials in organic electronics. The functionalization of the pyrene core, particularly through the introduction of a bromomethyl group to form this compound, provides a versatile reactive site for polymerization and the synthesis of a diverse range of pyrene-based polymers and conjugates. These materials are being actively investigated for their potential in various electronic applications, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The incorporation of the pyrene moiety into polymer backbones or as pendant groups allows for the tuning of the resulting materials' electronic characteristics. The large, planar aromatic surface of pyrene facilitates intermolecular charge transport, a critical factor for efficient device performance. Researchers have explored various polymerization strategies utilizing this compound and its derivatives to create polymers with tailored properties.
One approach involves the synthesis of hyper-cross-linked polypyrene microspheres through the self-polymerization of bromomethylated pyrene. While primarily investigated for their catalytic applications, theoretical studies using Density Functional Theory (DFT) have provided insights into the electronic properties of such structures. These calculations help in understanding the frontier molecular orbital (HOMO-LUMO) energy levels, which are crucial for predicting the charge injection and transport capabilities of the material. nih.gov
Furthermore, pyrene-containing conductive polymers have been synthesized by incorporating pyrene units into π-conjugated systems alongside other moieties like thiophene, 3,4-ethylenedioxythiophene (B145204) (EDOT), and triphenylamine. rsc.org These polymers exhibit good solubility, thermal stability, and stable electrochromic properties, making them promising candidates for electrochromic devices. rsc.org The modification of the polymer structure allows for the control of molecular accumulation and, consequently, the enhancement of charge transport performances. rsc.org
The following data tables summarize key electronic properties of various pyrene-based polymers and related materials, showcasing the impact of molecular structure on their performance in electronic applications.
Table 1: Theoretical Electronic Properties of Bromomethylated Pyrene Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| 1-(Bromomethyl)pyrene (B43492) | -5.208 | -2.796 | 2.412 |
| 2-(Bromomethyl)pyrene | -5.163 | -2.550 | 2.613 |
| This compound | -5.232 | -2.714 | 2.518 |
This data is derived from DFT calculations and provides a theoretical basis for understanding the electronic behavior of these molecules as polymer precursors. nih.gov
Table 2: Electrochromic Properties of Pyrene-Based Conductive Polymers
| Polymer | Coloring Time (s) | Bleaching Time (s) | Coloration Efficiency (CE) (cm²/C) |
| PPYEDOT | 1.3 | 3.2 | Not Reported |
| PPYTP | Not Reported | Not Reported | 277 |
This table highlights the switching speeds and efficiency of pyrene-based polymers in electrochromic applications. rsc.org
Applications in Bioconjugation and Bioanalytical Research with 4 Bromomethyl Pyrene Derivatives
Strategies for Covalent Attachment to Biomolecules
The bromomethyl group of 4-(bromomethyl)pyrene is a reactive functional group that enables its covalent attachment to various biomolecules. This electrophilic group readily reacts with nucleophiles present in biomolecules, such as the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues, forming stable covalent bonds. mdpi.comresearchgate.netnih.gov This reactivity allows for the site-specific labeling of proteins, peptides, and nucleic acids.
The covalent modification of peptides and amino acids with this compound derivatives is a widely used strategy for introducing a fluorescent label. The primary targets for this conjugation are the nucleophilic side chains of amino acids, particularly cysteine and lysine. researchgate.netnih.gov The thiol group of cysteine is a strong nucleophile and reacts efficiently with the bromomethyl group via an S-alkylation reaction to form a stable thioether linkage. nih.gov The amino group of lysine, although less nucleophilic than the thiol group of cysteine, can also be modified under appropriate reaction conditions. rsc.org
Dipeptides containing pyrene (B120774) have been synthesized from unnatural amino acids, serving as fluorescent labels and polynucleotide binding units. nih.gov In one study, pyrene-maleimide was conjugated to cysteine residues introduced into apelin peptides, demonstrating a versatile strategy for fluorophore conjugation. nih.gov The resulting pyrene-apelin conjugates were used to study peptide-micelle interactions. nih.gov
The table below summarizes examples of pyrene-peptide conjugations and their applications.
| Peptide/Amino Acid | Pyrene Derivative | Conjugation Strategy | Application | Reference |
| Apelin Peptides | Pyrene-maleimide | Cysteine-maleimide reaction | Studying peptide-micelle interactions | nih.gov |
| Cyclic Peptides | Pyrene-modified amino acids | Solid-phase peptide synthesis | Detection of Cu2+ ions | mdpi.com |
| Dipeptides | Pyrene-containing amino acids | Solution-phase peptide synthesis | Fluorescent labeling of polynucleotides | nih.gov |
This compound and other pyrene derivatives can be covalently attached to nucleic acids to serve as fluorescent probes for studying their structure, dynamics, and interactions. nih.govnih.gov The labeling can be achieved through various methods, including the reaction of the bromomethyl group with nucleophilic sites on the DNA bases. nih.govresearchgate.net For instance, polycyclic aromatic hydrocarbons like pyrene can form DNA adducts by covalently binding to nucleobases, particularly guanine. researchgate.net
The covalent labeling of nucleic acids with pyrene has been instrumental in numerous biophysical studies. nih.gov Site-specific labeling of large RNAs with pyrene has been used to monitor the tertiary structure and folding of these molecules. nih.gov Pyrene's sensitivity to its microenvironment allows it to report on changes in the local structure of the nucleic acid. nih.gov
The following table provides examples of nucleic acid labeling with pyrene derivatives.
| Nucleic Acid | Pyrene Derivative | Labeling Strategy | Application | Reference |
| Large RNAs (>80 nucleotides) | Activated pyrene reagent | Derivatization of a 2'-amino-RNA oligonucleotide | Monitoring RNA tertiary structure and folding | nih.gov |
| DNA | Benzo[a]pyrene (a related polycyclic aromatic hydrocarbon) | Metabolic activation and covalent binding to guanine | Studying DNA damage and adduct formation | researchgate.netnih.gov |
Fluorescent Probing of Biological Systems for Research
The unique photophysical properties of pyrene make its derivatives, including those of this compound, valuable fluorescent probes for investigating biological systems. nih.govresearchgate.net These probes can be used to sense the local environment, detect specific ions, and image living cells. nih.govrsc.orgmdpi.com The fluorescence emission of pyrene is sensitive to the polarity of its surroundings, allowing it to report on the hydrophobicity of its microenvironment within a biological system. nih.govscispace.com
Pyrene-based fluorescent probes have been designed for the detection of biologically important species such as copper ions (Cu2+) and cyanide ions (CN-). mdpi.commdpi.com For example, a pyrene-based probe was developed for the sequential "off-on-off" detection of Cu2+ and CN-, and its utility was demonstrated in imaging these ions within HeLa cells. mdpi.com Furthermore, pyrene-modified cyclic peptides have been synthesized to detect Cu2+ ions in aqueous environments. mdpi.com
Investigation of Molecular Interactions in Biological Contexts
The ability of pyrene to form excimers makes it a powerful tool for studying molecular interactions in biological systems. nih.govmdpi.com When two pyrene-labeled molecules come into close proximity, the formation of an excimer can be detected by the appearance of a new, red-shifted emission band in the fluorescence spectrum. mdpi.com This phenomenon has been exploited to study protein-protein interactions, protein folding and unfolding, and the interaction of molecules with DNA. nih.govmdpi.com
Pyrene fluorescence has been used to provide spectroscopic support for the proximity of specific domains in proteins, such as in the study of apolipoprotein E4 (apoE4). mdpi.com The interaction of pyrene derivatives with DNA has also been investigated using fluorescence spectrometry and circular dichroism, revealing that these molecules can bind to DNA primarily through groove binding and intercalation. mdpi.comnih.govnih.gov These studies are crucial for understanding the mechanisms by which such molecules may exert their biological effects. mdpi.comresearchgate.net
The table below highlights research findings on the investigation of molecular interactions using pyrene derivatives.
| Molecular Interaction Studied | Pyrene-Based Approach | Key Finding | Reference |
| Protein-protein interaction (Apolipoprotein E4) | Excimer fluorescence of double-labeled apoE4 | Spectroscopic evidence for the proximity of N-terminal and C-terminal domains. | mdpi.com |
| Pyrene derivative-DNA interaction | Fluorescence spectrometry and circular dichroism | Pyrene derivatives interact with DNA mainly via groove binding and intercalation. | mdpi.comnih.gov |
| Peptide-micelle interaction | Steady-state fluorescence of pyrene-apelin conjugates | Pyrene-apelin conjugation prevents the partitioning of pyrene into the hydrophobic micelle core. | nih.gov |
Future Research Directions and Emerging Paradigms
Asymmetric Functionalization and Chiral Pyrene (B120774) Derivatives
The development of chiral pyrene derivatives is a burgeoning area of research, driven by their potential applications in chiroptical materials, asymmetric catalysis, and circularly polarized luminescence (CPL). While the synthesis of planar aromatic molecules possessing chirality has been a challenge, recent advancements have demonstrated successful strategies to induce and control chirality in pyrene-based systems.
Future work in this domain will likely focus on the development of novel synthetic methodologies for the asymmetric functionalization of the pyrene core, moving beyond statistical methods to achieve high enantioselectivity. This could involve the use of chiral catalysts or auxiliaries to direct the substitution on the pyrene scaffold. The synthesis of inherently chiral pyrenes, where the pyrene backbone itself is twisted, is a particularly promising avenue. For instance, the introduction of bulky substituents can induce a helical twist in the polycyclic aromatic system, leading to stable atropisomers. acs.orgpolimi.it The racemization barriers of such chiral pyrenes are a critical parameter, and research will aim to design molecules with high barriers to allow for the isolation and study of individual enantiomers. polimi.it
The investigation of the chiroptical properties of these new molecules will be a key research direction. This includes detailed studies of their circular dichroism (CD) and circularly polarized luminescence (CPL) a a crucial step toward their application in advanced optical technologies. polimi.itresearchgate.net The relationship between the molecular structure, the degree of twist, and the observed chiroptical response will be a central theme of these investigations.
Table 1: Examples of Chiral Pyrene Derivatives and their Properties
| Compound Type | Synthetic Strategy | Key Chiral Feature | Potential Applications |
|---|---|---|---|
| Twisted Peropyrenes | Four-fold alkyne cyclization | Twisted backbone due to steric repulsion | Chiroptical materials, Organic electronics |
| Chiral Teropyrenes | Four-fold alkyne benzannulation | Twisted backbone with a significant end-to-end twist angle | Circularly polarized luminescence, Asymmetric sensing |
| Pyrene-fused Dithiins | Incorporation of a non-planar dithiin motif | Stereogenic centers on the dithiin core | Chiral electronic materials, Redox-active systems |
Integration into Hybrid Nanomaterials
The covalent and non-covalent functionalization of nanomaterials with pyrene moieties, often facilitated by the reactivity of 4-(bromomethyl)pyrene, is a powerful strategy for creating novel hybrid materials with tailored properties. These materials combine the unique characteristics of the nanoscale substrate with the desirable photophysical and electronic properties of the pyrene chromophore.
Future research will likely explore the integration of pyrene derivatives into a wider range of nanomaterials, including quantum dots, metal nanoparticles, and two-dimensional materials beyond graphene. manchester.ac.ukresearchgate.net A key focus will be on achieving precise control over the density and orientation of the pyrene units on the nanomaterial surface, as this significantly influences the resulting properties. The use of "click" chemistry and other efficient ligation techniques will be instrumental in this regard.
The development of pyrene-functionalized nanojars and other supramolecular inorganic nanomaterials represents another exciting frontier. nih.govacs.org Understanding the excited-state interactions between the encapsulated or surface-bound pyrene and the inorganic framework is crucial for designing materials with specific functions, such as sensing or photocatalysis. nih.govacs.org The investigation of energy and charge transfer processes at the pyrene-nanomaterial interface will be a major research theme, with implications for light-harvesting and optoelectronic devices.
Table 2: Pyrene-Functionalized Hybrid Nanomaterials and Their Applications
| Nanomaterial | Functionalization Strategy | Resulting Properties | Potential Applications |
|---|---|---|---|
| Graphene Nanoplatelets | Non-covalent π-π stacking with pyrene-functionalized polymers | Enhanced dispersion and stability in aqueous media | Waterborne coatings, Conductive inks |
| Copper Nanojars | Covalent attachment of pyrene-functionalized ligands | Quenched fluorescence upon binding | Fluorescent sensors for anions |
| Alumina Nanoparticles | Surface functionalization with pyrene-containing phosphonic acids | Tunable monomer and excimer emission | Switchable solid-state surfaces, Optical sensors |
Advanced Understanding of Excited State Dynamics in Complex Environments
The photophysical behavior of pyrene is highly sensitive to its local microenvironment, making it an excellent probe for studying complex systems. rsc.org While the fundamental excited-state dynamics of isolated pyrene are well-understood, its behavior within complex and heterogeneous environments, such as biological systems, polymer matrices, and at interfaces, presents ongoing research challenges.
Future studies will employ advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, to unravel the intricate excited-state processes of pyrene derivatives in these complex settings. acs.orgacs.orgresearchgate.net A key goal is to develop a comprehensive understanding of how factors like solvent polarity, viscosity, confinement, and specific intermolecular interactions influence processes such as excimer formation, energy transfer, and charge transfer. acs.orgresearchgate.net
The interplay between the molecular structure of the pyrene derivative and its excited-state dynamics will be a central focus. For example, in dendrimeric systems, the generation number and steric crowding can significantly impact the efficiency of intramolecular excimer formation. acs.org Similarly, in polymer systems, the density and connectivity of pyrene units along the polymer backbone dictate the excited-state relaxation pathways. acs.org A deeper understanding of these structure-property relationships will enable the rational design of pyrene-based materials with optimized photophysical properties for specific applications.
Table 3: Techniques for Studying Excited-State Dynamics of Pyrene Derivatives
| Technique | Information Obtained | Timescale |
|---|---|---|
| Femtosecond Transient Absorption Spectroscopy | Evolution of excited states (S1 → Sn, T1 → Tn), internal conversion, intersystem crossing | Femtoseconds to nanoseconds |
| Picosecond Time-Resolved Fluorescence Spectroscopy | Fluorescence decay kinetics, excimer formation dynamics, energy transfer rates | Picoseconds to microseconds |
| Fluorescence Excitation Spectroscopy | Information on ground-state aggregation | Steady-state |
Novel Applications in Interdisciplinary Fields
The unique properties of pyrene derivatives, stemming from their extended π-system, high fluorescence quantum yield, and sensitivity to the environment, make them highly valuable in a variety of interdisciplinary fields. rsc.orgresearchgate.net Future research will continue to exploit these properties to develop innovative solutions to challenges in areas such as healthcare, environmental monitoring, and electronics.
In the biomedical realm, the development of pyrene-based fluorescent probes for the detection of specific biomolecules and for bioimaging is a rapidly growing area. nih.govmdpi.com Research will focus on designing probes with enhanced selectivity, sensitivity, and biocompatibility. The use of pyrene derivatives in theranostics, which combines therapeutic and diagnostic functionalities, is a particularly promising direction. nih.gov Furthermore, the application of pyrene-based materials in photodynamic therapy is an area of active investigation. nih.gov
In environmental science, the development of pyrene-based chemosensors for the detection of pollutants, such as heavy metal ions and explosives, will continue to be a priority. mdpi.commdpi.com The goal is to create sensors that are not only highly sensitive and selective but also robust and suitable for real-world applications. The ability of pyrene to form excimers provides a sensitive mechanism for "turn-on" or "turn-off" fluorescence sensing. mdpi.com
In the field of organic electronics, pyrene-based materials are being explored for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. researchgate.netnih.govrsc.org Future research will focus on the synthesis of new pyrene derivatives with tailored electronic properties, such as high charge carrier mobility and tunable emission wavelengths, to improve the performance and stability of these devices. researchgate.netnih.gov The development of pyrene-containing metal-organic frameworks (MOFs) is also a promising avenue for applications in catalysis, gas storage, and separation. rsc.orgscispace.com
Table 4: Interdisciplinary Applications of Pyrene Derivatives
| Field | Application | Key Property of Pyrene |
|---|---|---|
| Bioimaging & Theranostics | Fluorescent probes, Drug delivery | High fluorescence quantum yield, Biocompatibility, Aggregation-induced emission |
| Environmental Sensing | Detection of metal ions and explosives | Sensitivity of fluorescence to quenchers, Excimer formation |
| Organic Electronics | OLEDs, OPVs, Hole-transporting materials | High charge carrier mobility, Blue light emission, Electron delocalization |
Q & A
Q. What metadata must be documented to ensure reproducibility in studies involving this compound?
- Synthetic protocols : Exact molar ratios, solvent grades, and temperature profiles.
- Analytical data : NMR spectrometer frequency, MS ionization mode, and HPLC column batch.
- Biological assays : Cell passage number, serum type, and positive/negative controls. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
